molecular formula C12H17NO2 B592294 Tert-butyl 4-amino-3-methylbenzoate CAS No. 934481-43-3

Tert-butyl 4-amino-3-methylbenzoate

Cat. No.: B592294
CAS No.: 934481-43-3
M. Wt: 207.273
InChI Key: HFMIRAQWPTZEAH-UHFFFAOYSA-N
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Description

Contextualization within Organic and Medicinal Chemistry

In the vast landscape of organic chemistry, tert-butyl 4-amino-3-methylbenzoate serves as a crucial intermediate. Its substituted benzene (B151609) ring is a common motif in many biologically active molecules and functional materials. The presence of three distinct functional groups—the amino group, the methyl group, and the tert-butyl ester—provides multiple sites for chemical modification, allowing for the construction of complex molecular architectures.

The amino group can act as a nucleophile or be transformed into various other functionalities, while the aromatic ring can undergo electrophilic substitution reactions. The tert-butyl ester group, known for its steric bulk, can influence reaction pathways and is often employed as a protecting group for the carboxylic acid functionality. This strategic placement of functional groups makes the compound a versatile scaffold in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. ontosight.ai

From a medicinal chemistry perspective, the 4-amino-3-methylbenzoic acid structural motif is of considerable interest. ontosight.ai This core is found in a variety of compounds with potential therapeutic applications. The specific substitution pattern can influence the molecule's pharmacological profile, including its binding affinity to biological targets and its pharmacokinetic properties. Researchers in medicinal chemistry utilize this and similar structures as starting points for the design and synthesis of new drug candidates. ontosight.ai

Significance in Contemporary Chemical Synthesis and Design

The significance of this compound in modern chemical synthesis lies in its utility as a versatile building block. The tert-butyl ester provides a robust protecting group for the carboxylic acid, which can be selectively removed under specific conditions, allowing for further transformations at that site. This is particularly advantageous in multi-step syntheses where other parts of the molecule may be sensitive to the conditions required for ester hydrolysis.

Furthermore, the amino and methyl groups on the aromatic ring direct the regioselectivity of subsequent reactions, such as electrophilic aromatic substitution. This control over the reaction outcome is a cornerstone of efficient and predictable synthetic strategies. The compound's structure also allows for its participation in a variety of cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

The design of novel synthetic routes often relies on the availability of such well-defined and functionalized starting materials. The ability to introduce specific functionalities at desired positions on an aromatic ring is critical for the targeted synthesis of complex molecules with tailored properties.

Overview of Research Trajectories and Academic Relevance

The academic relevance of this compound is underscored by ongoing research into its synthesis, reactivity, and application.

Historical Perspectives in Synthetic Routes

Historically, the synthesis of related aminobenzoic acid derivatives has involved multi-step processes. For instance, the synthesis of 4-amino-3-methylbenzoic acid, the parent acid of the tert-butyl ester, can be achieved through the nitration of toluic acid followed by the reduction of the nitro group to an amine. ontosight.ai Another approach involves the catalytic hydrogenation of 3-methyl-4-nitrobenzoic acid using a palladium on activated charcoal catalyst. chemicalbook.com The esterification to form the tert-butyl ester can then be carried out. For example, a related compound, tert-butyl 4-bromo-3-methylbenzoate, is synthesized by the esterification of 4-bromo-3-methylbenzoic acid with tert-butyl alcohol using an acid catalyst.

Emerging Research Applications

Emerging research continues to explore new applications for this and structurally similar compounds. In medicinal chemistry, there is a continuous search for new scaffolds for drug development. The 4-amino-3-methylbenzoic acid framework is a promising candidate for designing molecules that can interact with specific biological targets. ontosight.ai Its derivatives are being investigated for a range of potential therapeutic activities.

In materials science, functionalized aromatic compounds are used to create novel polymers and organic materials with specific electronic or optical properties. The ability to precisely control the substitution pattern on the benzene ring is crucial for tuning these properties.

Theoretical Frameworks Guiding Investigations

Theoretical chemistry plays a vital role in understanding the reactivity and properties of molecules like this compound. Computational methods, such as density functional theory (DFT), can be used to model reaction mechanisms and predict the outcomes of chemical transformations. nih.gov For example, theoretical calculations can help elucidate the transition states and activation energies of various reactions, providing insights that can guide the design of more efficient synthetic routes. researchgate.net

Molecular modeling can also be used to study the interactions of these molecules with biological targets, aiding in the rational design of new drugs. By understanding the structure-activity relationships, chemists can make informed decisions about which modifications are most likely to lead to improved biological activity. gbcramgarh.in The interplay between experimental work and theoretical calculations is a powerful approach for advancing the field of chemical synthesis and design. nih.gov

Interactive Data Tables

Physical and Chemical Properties of this compound bldpharm.comuni.lu

PropertyValue
CAS Number 934481-43-3
Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
Appearance Solid
Storage 2-8°C, sealed in dry, dark place
SMILES CC1=C(C=CC(=C1)C(=O)OC(C)(C)C)N
InChIKey HFMIRAQWPTZEAH-UHFFFAOYSA-N

Predicted Spectroscopic Data for this compound uni.lu

Spectroscopy TypePredicted Peaks/Values
¹H NMR Aromatic protons, methyl group protons, tert-butyl group protons
¹³C NMR Signals for aromatic carbons, methyl carbon, ester carbonyl carbon, tert-butyl carbons
Mass Spectrometry (m/z) [M+H]⁺: 208.13321, [M+Na]⁺: 230.11515

Structure

3D Structure

Interactive Chemical Structure Model





Properties

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IUPAC Name

tert-butyl 4-amino-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-8-7-9(5-6-10(8)13)11(14)15-12(2,3)4/h5-7H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMIRAQWPTZEAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10700584
Record name tert-Butyl 4-amino-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10700584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934481-43-3
Record name tert-Butyl 4-amino-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10700584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Advanced Synthetic Methodologies for Tert Butyl 4 Amino 3 Methylbenzoate

Established Synthetic Pathways and Refinements

Traditional methods for synthesizing Tert-butyl 4-amino-3-methylbenzoate rely on well-understood reactions that build the molecule step-by-step, ensuring high purity and the correct isomer.

The most direct route to this compound is the esterification of 4-amino-3-methylbenzoic acid. nbinno.com This process involves reacting the carboxylic acid with a source of the tert-butyl group, typically tert-butanol (B103910) or isobutylene (B52900), in the presence of an acid catalyst. ontosight.ai

A significant challenge in this pathway is the presence of the nucleophilic amino group, which can be protonated or react under the acidic conditions required for esterification. To circumvent this, a common refinement involves the use of a protecting group for the amine. The tert-butoxycarbonyl (Boc) group is particularly suitable. For instance, 4-((tert-butoxycarbonyl)amino)-3-methylbenzoic acid can be synthesized and then esterified. The Boc group can be introduced using di-tert-butyl dicarbonate (B1257347) (Boc anhydride) and is robust enough to withstand the esterification conditions before being removed in a subsequent step if necessary.

Table 1: Comparison of Esterification Strategies

Starting Material Key Reagents Advantage Challenge
4-Amino-3-methylbenzoic Acid tert-Butanol, Acid Catalyst Direct, one-step reaction. Potential side reactions involving the amino group.

An alternative to esterifying an existing aminobenzoic acid is to introduce the amino group onto a pre-formed tert-butyl benzoate (B1203000) ring. The most common industrial and laboratory strategy for this transformation is the reduction of a nitro group.

This synthetic route would begin with the nitration of tert-butyl 3-methylbenzoate (B1238549) to yield tert-butyl 3-methyl-4-nitrobenzoate. The nitro group is then reduced to an amino group. A standard and efficient method for this reduction is catalytic hydrogenation, often employing a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. chemicalbook.com This method is generally high-yielding and produces the desired amine cleanly.

A process detailed for the methyl ester analogue, which is directly applicable, involves dissolving 3-methyl-4-nitrobenzoic acid in methanol (B129727) with a 5% Pd/C catalyst and subjecting the mixture to hydrogenation. chemicalbook.com The same principle applies to the tert-butyl ester, making this a reliable pathway.

Achieving the correct 1,2,4-substitution pattern on the benzene (B151609) ring is critical. Regioselectivity—the control of where chemical reactions occur on a molecule—is a central theme in the synthesis of this compound.

Starting with a precursor that already contains the desired substitution pattern, such as 4-amino-3-methylbenzoic acid, is the most straightforward way to ensure correct regiochemistry. nbinno.com The subsequent esterification does not alter the ring's substitution.

When building the ring's functionality, multi-step sequences are employed to direct incoming groups to the correct positions. A well-established regioselective strategy involves:

Halogenation : Starting with 3-methylbenzoic acid, a halogen (typically bromine) is introduced at the 4-position. This is possible due to the directing effects of the existing substituents.

Amination : The halogen at the 4-position is then replaced with an amino group, often through a nucleophilic substitution reaction or a metal-catalyzed cross-coupling reaction.

Esterification : The resulting 4-amino-3-methylbenzoic acid is then esterified as described previously.

This stepwise approach provides unambiguous control over the final structure of the molecule.

Novel Approaches in Chemical Synthesis

Modern synthetic chemistry increasingly focuses on improving efficiency, reducing environmental impact, and discovering new reaction pathways.

Palladium-catalyzed reactions are at the forefront of efficient synthesis. A patented process for a related compound demonstrates a powerful application of this technology. The synthesis involves the palladium-catalyzed carbonylation of a brominated precursor in the presence of an alcohol to form the ester directly. google.com

Applying this to the synthesis of this compound could involve the following steps:

Reaction of o-toluidine (B26562) with an acyl chloride.

Bromination of the resulting amide to yield an N-(4-bromo-2-methylphenyl)amide.

A palladium-catalyzed reaction of this bromide with carbon monoxide and tert-butanol. The catalyst, such as bis(triphenylphosphine)palladium(II) chloride, facilitates the incorporation of the carbonyl group and subsequent ester formation with tert-butanol in a single, efficient step. google.com

This method is highly attractive as it builds the carboxylate functionality directly onto the ring in the final step.

Table 2: Catalytic Synthesis Data

Reaction Step Catalyst Reagents Yield (for methyl ester analogue) Reference
Carbonylation Bis(triphenylphosphine)palladium(II) chloride, Triphenylphosphine N-(4-bromo-2-methylphenyl)butanamide, Carbon Monoxide, Methanol, Tributylamine 95% google.com

Green chemistry seeks to design chemical processes that minimize the use and generation of hazardous substances. Several principles are relevant to the synthesis of this compound.

Use of Heterogeneous Catalysts : The use of solid-supported catalysts like Pd/C for nitro group reduction is a key green practice. chemicalbook.com Unlike homogeneous catalysts, heterogeneous catalysts can be easily filtered out of the reaction mixture and reused, reducing waste and simplifying product purification. researchgate.net This avoids the large volumes of acid waste associated with older reduction methods.

Atom Economy : Synthetic routes are designed to incorporate the maximum number of atoms from the reactants into the final product. The palladium-catalyzed carbonylation is an excellent example of high atom economy, as it efficiently combines the aryl halide, carbon monoxide, and alcohol. google.com While direct C-H amination offers theoretical atom economy, it often suffers from a lack of regioselectivity, leading to mixtures of isomers and making it currently less practical for this specific synthesis. uni-heidelberg.de

Safer Solvents : The selection of reaction solvents has a major environmental impact. Research into replacing solvents like dimethylformamide (DMF) with more benign alternatives, such as sulfolane, can lead to cleaner reactions and reduce the environmental footprint of the synthesis. acs.org

By integrating these principles, modern synthetic routes for this compound can be made more efficient, cost-effective, and environmentally sustainable.

Multi-component Reactions Incorporating the Benzoate Moiety

Multi-component reactions (MCRs) offer a powerful strategy for the rapid synthesis of complex molecules from simple starting materials in a single step, enhancing efficiency and reducing waste. The aminobenzoate scaffold, including derivatives of this compound, is a valuable building block in such reactions.

One prominent example is the Ugi four-component reaction (U-4CR). In this approach, an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid combine to form an α-acylamino carboxamide. Research has demonstrated the use of related aminobenzoates, such as methyl 4-(aminomethyl)benzoate, in U-4CRs to build libraries of peptoid-based compounds. nih.gov For instance, the reaction can be initiated with paraformaldehyde, methyl 4-(aminomethyl)benzoate hydrochloride, an isocyanide (like tert-butyl isonitrile), and trimethylsilyl (B98337) azide (B81097) under microwave irradiation to yield a tetrazole-containing product. nih.gov This highlights a diversity-oriented synthesis approach where the core aminobenzoate structure is systematically varied. nih.gov

The Passerini three-component reaction is another relevant MCR, which involves an isocyanide, an aldehyde or ketone, and a carboxylic acid to form an α-acyloxy carboxamide. Studies on the Passerini reaction with indane-1,2,3-trione, various isocyanides (including tert-butyl isocyanide), and substituted benzoic acids have produced complex adducts in high yields (95-96%). scielo.br While not directly using this compound as a starting material, these examples demonstrate the utility of the benzoate moiety in MCRs to create structurally diverse molecules.

Table 1: Examples of Multi-component Reactions with Benzoate Analogs

Reaction TypeKey ReactantsProduct TypeTypical YieldReference
Ugi-4CRMethyl 4-(aminomethyl)benzoate, Paraformaldehyde, Isocyanide, TMS-azideTetrazole-containing peptoidsNot specified nih.gov
Passerini-3CRIndane-1,2,3-trione, tert-Butyl isocyanide, 4-Methylbenzoic acidα-acyloxy carboxamide96% scielo.br

Stereochemical Considerations in Synthesis

While this compound itself is an achiral molecule, its derivatives often possess chiral centers. Therefore, controlling the stereochemistry during their synthesis is a critical aspect of research, leading to the development of various diastereoselective and enantioselective routes.

The control of chirality is paramount when synthesizing biologically active molecules. For derivatives of this compound, stereocontrol is often achieved through the use of chiral auxiliaries, chiral catalysts, or substrate-controlled reactions.

A widely used method involves the use of N-tert-butanesulfinylimines, which serve as powerful chiral directing groups. The stereoselective addition of nucleophiles to the C=N bond of these sulfinylimines allows for the synthesis of chiral amines with high diastereoselectivity. nih.govcsic.es For example, the addition of lithium enolates to N-tert-butylsulfinylimines derived from salicylaldehydes has been shown to produce addition products as single diastereomers in good yields. csic.es This methodology can be applied to create chiral amino acid derivatives from the aminobenzoate core. Subsequent removal of the sulfinyl group under acidic conditions yields the desired chiral amine. nih.gov

The development of diastereoselective and enantioselective routes is essential for producing single-isomer products, which is often a requirement for pharmaceutical applications.

Diastereoselective Synthesis: Research into the synthesis of complex molecules has often involved diastereoselective reductions of ketone functionalities. In the synthesis of the indane dimer PH46A, a diastereoselective reduction of a ketone intermediate was optimized. acs.org A benchmark reaction using sodium borohydride (B1222165) (NaBH₄) in methanol resulted in a 3:2 diastereoisomeric mixture. acs.org Further optimization, however, led to conditions that provided the desired isomer with high diastereomeric excess (98% d.e.) on a large scale. acs.org Such strategies are applicable to derivatives of this compound that contain ketone groups.

Enantioselective Synthesis: Enantioselective methods aim to create a specific enantiomer. The Corey–Bakshi–Shibata (CBS) reduction is a prominent method for the asymmetric reduction of prochiral ketones to optically active secondary alcohols. jst.go.jp The stereochemistry of the resulting alcohol can be predicted based on the catalyst's stereochemistry. This method has been successfully applied to the gram-scale reduction of 2'-amino-3'-methylacetophenone, a related aniline (B41778) derivative, yielding the corresponding secondary alcohol with high enantiomeric excess (up to 99% ee). jst.go.jp This demonstrates a viable route for introducing a chiral hydroxyl group into derivatives.

Another powerful technique is the asymmetric aryne coupling reaction. A three-component reaction involving an aryne, an imidate, and an electrophile can be used to synthesize quaternary aryl amino acid derivatives with high stereoselectivity. beilstein-journals.org

Table 2: Stereoselective Strategies for Amine Derivatives

MethodChiral Source/ReagentType of ControlKey FeatureReference
Sulfinylimine AdditionN-tert-ButanesulfinamideDiastereoselectiveChiral auxiliary directs nucleophilic addition. nih.govcsic.es
CBS Reduction(S)-Me-CBS catalystEnantioselectiveAsymmetric reduction of a ketone to a chiral alcohol. jst.go.jp
Diastereoselective ReductionNaBH₄ (optimized)DiastereoselectiveSubstrate and reagent control to favor one diastereomer. acs.org

Scale-Up and Process Chemistry Research

Transitioning a synthetic route from laboratory scale to industrial production presents significant challenges. Process chemistry research focuses on developing safe, cost-effective, and robust methods for large-scale synthesis, with a strong emphasis on optimizing reaction conditions and ensuring high purity.

For industrial applications, reaction conditions must be finely tuned to maximize yield, minimize reaction times, and use cost-effective and safe reagents. A patent for the production of methyl (N-butyryl)-4-amino-3-methylbenzoate, a direct derivative, describes a multi-step process optimized for scale. google.com The key carbonylation step, which converts N-(4-bromo-2-methylphenyl)butanamide to the benzoate ester, was performed in a pressure autoclave using a palladium catalyst with carbon monoxide and methanol. The reaction was heated to 130°C under 14 bar of pressure for 4 hours, achieving a 95% yield. google.com

The synthesis of the precursor, 4-amino-3-methylbenzoic acid, from 3-methyl-4-nitrobenzoic acid has also been optimized. chemicalbook.com The reduction step is carried out in an autoclave using a palladium on carbon (Pd/C) catalyst with hydrogen gas (0.7 MPa) at 60°C. These specific conditions of temperature and pressure were crucial to achieving a high yield (96.1%) in 10 hours. chemicalbook.com The optimization of catalyst loading, solvent choice, temperature, and pressure are all critical parameters in process chemistry. sci-hub.senih.gov

Achieving a high purity profile is a critical goal in large-scale synthesis, particularly for active pharmaceutical ingredients (APIs) and their intermediates. The redesigned synthesis of Venetoclax, a complex drug molecule, highlights several strategies for purity enhancement. sci-hub.se The process was developed to consistently produce the API with >99% purity. This was achieved through a convergent synthesis that minimized the number of linear steps and by developing a unique saponification reaction using anhydrous hydroxide (B78521) generated in-situ to avoid side reactions. sci-hub.se

In many cases, purification by silica (B1680970) gel column chromatography is required at intermediate stages to achieve the desired purity. sci-hub.se However, a major goal of process optimization is to develop procedures where the product can be isolated in high purity through simple crystallization or extraction, avoiding costly and time-consuming chromatography. For the synthesis of methyl (N-butyryl)-4-amino-3-methylbenzoate, after the carbonylation reaction, the catalyst was removed by treatment with activated carbon, and the product was precipitated by adding water and distilling off the methanol, yielding colorless crystals with 99.5% purity. google.com This demonstrates a successful implementation of a scalable purification procedure.

Iii. Reaction Mechanisms and Chemical Transformations of Tert Butyl 4 Amino 3 Methylbenzoate

Elucidation of Reaction Kinetics and Thermodynamics

The reactivity of tert-butyl 4-amino-3-methylbenzoate is governed by the electronic and steric properties of its constituent parts. The interplay between the electron-donating amino and methyl groups and the electron-withdrawing (by induction) but resonance-stabilized tert-butyl ester determines the pathways of its reactions.

While direct C-H amination of the aromatic ring of pre-existing this compound is not a common transformation, the principles of amination on aromatic systems are well-established and can be applied. The amino group present on the ring is a powerful activating group and ortho-, para-director for electrophilic substitution. However, amination reactions often proceed via different mechanisms, such as nucleophilic aromatic substitution or oxidative coupling, on related substrates. For instance, metal-free oxidative amination of benzylic C-H bonds has been developed using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). mdpi.com

Another relevant mechanism is the ortho-selective amination of arene carboxylic acids, which proceeds through the rearrangement of acyl O-hydroxylamines. rsc.org This type of reaction highlights a pathway to introduce an amino group ortho to a carboxylic acid derivative, a position already occupied by the methyl group in the target molecule. The kinetics of such reactions are influenced by the stability of the intermediates and the reaction conditions, such as temperature and the nature of the catalyst or reagents used. rsc.org

The tert-butyl ester group is a common protecting group for carboxylic acids due to its unique cleavage mechanisms under specific conditions, while being stable to many others.

Ester Cleavage: The cleavage of tert-butyl esters typically proceeds via an E1 elimination mechanism under acidic conditions, where the tert-butyl carbocation, a stable tertiary carbocation, is formed as a key intermediate along with isobutylene (B52900). This is distinct from the hydrolysis of primary or secondary esters, which usually occurs through a BAC2 (base-catalyzed, acyl-oxygen cleavage) or AAC2 (acid-catalyzed, acyl-oxygen cleavage) mechanism. researchgate.net The stability of the tert-butyl cation makes this cleavage highly efficient. msu.edu

Alternatively, methods for ester cleavage under neutral or basic conditions have been developed. For example, powdered potassium hydroxide (B78521) (KOH) in tetrahydrofuran (B95107) (THF) can effectively cleave tert-butyl benzoates at room temperature. organic-chemistry.org This method is considered safer than older procedures using sodium hydride in dimethylformamide (DMF). organic-chemistry.org Lewis acids can also facilitate the cleavage of tert-butyl esters. sci-hub.se

Ester Formation: The formation of this compound typically involves the esterification of 4-amino-3-methylbenzoic acid. Several methods are available for this transformation:

Acid-catalyzed esterification: Reacting the carboxylic acid with tert-butyl alcohol in the presence of a strong acid catalyst.

Reaction with isobutylene: This method involves dissolving the carboxylic acid in a suitable solvent like ether, cooling to a low temperature, and then bubbling isobutylene gas through the solution in the presence of an acid catalyst like trifluoromethanesulfonic acid.

Using tert-butyl acetate (B1210297): The carboxylic acid can be dissolved in tert-butyl acetate with a catalytic amount of a strong acid like perchloric acid.

Table 1: Comparison of Tert-butyl Ester Cleavage Mechanisms
MechanismConditionsKey IntermediateByproductsReference
E1 EliminationAcidic (e.g., TFA, H₃PO₄)Tert-butyl carbocationIsobutylene msu.eduorganic-chemistry.org
SN2-type DealkylationNucleophilic (e.g., Thiolates, Iodide)Transition state involving nucleophile attack at the tert-butyl carbonCarboxylate salt, Alkylated nucleophile researchgate.net
Base-PromotedStrong Base (e.g., KOH in THF)BAC2 or E2 pathway may be involvedCarboxylate salt, Tert-butanol (B103910)/Isobutylene organic-chemistry.org

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the presence of the strongly activating amino (-NH₂) group and the weakly activating methyl (-CH₃) group.

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution on the ring of this compound is generally difficult because the ring is electron-rich. NAS reactions typically require the presence of strong electron-withdrawing groups and a good leaving group, which are absent in this molecule. acs.org

Homolytic Aromatic Substitution (HAS): This pathway involves radical species. It is less common than EAS for this type of substrate but can occur under specific conditions that generate radicals. The reaction proceeds via the addition of a radical to the aromatic ring to form a sigma-complex, followed by the elimination of a leaving group, often a hydrogen radical. acs.org

Derivatization Strategies and Functional Group Interconversions

The functional groups of this compound provide multiple sites for derivatization, allowing for the synthesis of a wide range of analogs.

The primary amino group is a versatile handle for various chemical modifications. Its nucleophilic nature dominates its reactivity. uomustansiriyah.edu.iq

Acylation: The amino group can be readily acylated by reacting with acyl chlorides or anhydrides to form amides. For example, reaction with butyryl chloride in an inert solvent yields the corresponding N-butyryl derivative. google.com This reaction is often carried out in the presence of a base to neutralize the HCl byproduct.

Alkylation: The amino group can undergo alkylation, although controlling the degree of alkylation (mono-, di-, or tri-alkylation) can be challenging. Reductive amination is a common method for controlled mono-alkylation.

Silylation: For analytical purposes, such as gas chromatography, the active hydrogen atoms on the amino group can be replaced with a silyl (B83357) group, for instance, by reacting with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form more volatile and stable tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.com

Table 2: Derivatization Reactions at the Amino Group
Reaction TypeReagent(s)Product Functional GroupReference
AcylationButyryl chloride, Acetic anhydrideAmide google.com
SulfonylationTosyl chloride, Mesyl chlorideSulfonamideN/A
SilylationMTBSTFA, BSTFASilylamine sigmaaldrich.com

The tert-butyl ester can be converted into other functional groups, providing a route to different classes of compounds.

Transesterification: The tert-butyl ester can be converted to other esters (e.g., methyl, ethyl esters) by reacting with an alcohol in the presence of a catalyst. A one-pot method using phosphorus trichloride (B1173362) (PCl₃) has been shown to convert tert-butyl esters into other esters by first forming an acid chloride intermediate in situ, which then reacts with an alcohol. researchgate.net

Amide Formation (Aminolysis): Similar to transesterification, the tert-butyl ester can be converted directly into an amide. The PCl₃-mediated method also allows for the reaction of the in situ generated acid chloride with an amine to form the corresponding amide in good yields. researchgate.net Another approach involves base-promoted direct amidation, for example, using potassium tert-butoxide in DMSO. jyu.fi

Conversion to Acid Chloride: The tert-butyl ester can be converted to the corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or PCl₃. organic-chemistry.orgresearchgate.net The resulting acid chloride is a highly reactive intermediate that can be used to synthesize a variety of other carboxylic acid derivatives.

Benzylic Position Reactions and Ring Substitutions

The reactivity of this compound is significantly influenced by the methyl group attached to the aromatic ring, which occupies a benzylic position. This position is notably reactive and can be a site for various chemical transformations.

Benzylic Position Reactions: The carbon atom of the methyl group directly attached to the benzene ring is known as the benzylic position. libretexts.org This position is particularly susceptible to reactions like oxidation and halogenation due to the ability of the benzene ring to stabilize the resulting radical or carbocation intermediates through resonance. libretexts.orgkhanacademy.org

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), can oxidize the alkyl side chain at the benzylic position to a carboxylic acid group (–CO₂H). libretexts.org For this compound, this reaction would transform the methyl group into a carboxyl group, yielding 4-amino-2-carboxy-tert-butyl benzoate (B1203000). However, the amino group is sensitive to oxidation and may require a protecting group for this transformation to be successful. The tert-butyl ester group itself is generally resistant to these conditions, as it lacks benzylic hydrogens. libretexts.org

Halogenation: Benzylic bromination can be selectively achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. libretexts.org This reaction proceeds via a free-radical chain mechanism, where a benzylic hydrogen is abstracted to form a resonance-stabilized benzylic radical. libretexts.org This radical then reacts with bromine to form the benzylic bromide.

Ring Substitutions: The existing amino and methyl substituents on the benzene ring are activating, ortho-, para-directing groups for electrophilic aromatic substitution. msu.edu The bulky tert-butyl ester group can exert steric hindrance, influencing the regioselectivity of incoming electrophiles. The amino group is a powerful activating group, strongly directing incoming electrophiles to its ortho and para positions. Given the structure, the position ortho to the amino group (and meta to the methyl group) is a likely site for substitution. A patented process demonstrates a related transformation where N-butyryl-2-methylaniline is first brominated at the position para to the activating N-butyryl group, and this bromide is subsequently converted to a methyl ester via a palladium-catalyzed reaction with carbon monoxide and methanol (B129727). google.com This highlights how the activating groups direct substitution patterns, a principle that applies to this compound as well.

Mechanisms of Action in Complex Reaction Systems

The structural features of this compound and its derivatives allow them to participate as key components in complex, multi-step reaction sequences, such as cascade reactions, and to interact effectively with various catalytic systems.

Cascade reactions, or tandem reactions, are processes where multiple chemical transformations occur in a single pot, leading to a rapid increase in molecular complexity from simple starting materials. Benzoate esters are known products of certain cascade sequences.

One notable example is an anionic cascade for synthesizing 2,4-substituted benzoate esters from acyclic precursors. nsf.gov This reaction is initiated by the formation of a dienolate which undergoes a Mannich addition to a conjugated sulfinyl imine. This is followed by an amino-Cope rearrangement, elimination, cyclization, and aromatization to yield the final benzoate product. nsf.gov While this specific cascade builds the benzoate ring system itself, it demonstrates the mechanistic pathways through which substituted benzoates can be formed in complex one-pot systems.

Another type of cascade involves the acid- or base-steered cyclization of 2-acylbenzoic acids with other reagents, such as isatoic anhydrides, to form complex heterocyclic systems like isobenzofuranones. nih.gov In such reactions, a benzoate moiety can act as a reactive intermediate or a final product depending on the reaction pathway steered by the catalyst. nih.gov Furthermore, radical cascade reactions, for instance those triggered by tert-butyl nitrite, can be employed to synthesize complex molecules where intermediates react sequentially to build the final structure. rsc.org

This compound and related esters are valuable substrates in a variety of reactions mediated by transition metal catalysts. The electronic properties of the aromatic ring and the nature of the ester group are crucial for these interactions.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling and carbonylation reactions. For instance, the synthesis of amidines can be achieved through the palladium-catalyzed insertion of tert-butyl isocyanide into the carbon-halogen bond of aryl halides. acs.org The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) center, followed by isocyanide insertion into the Pd-aryl bond and subsequent reaction with an amine. acs.org A related compound, tert-butyl 4-bromo-3-methylbenzoate, can undergo similar palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) to introduce new substituents onto the aromatic ring.

Ruthenium-Catalyzed Hydrogenation: The ester group of tert-butyl benzoate can be hydrogenated to the corresponding alcohol using ruthenium-based pincer complexes as catalysts. researchgate.net Research has shown that the sterically hindered tert-butyl benzoate can be effectively hydrogenated to benzyl (B1604629) alcohol. The catalytic cycle for these transformations often involves the dissociation of a hemilabile donor in the catalyst to create a vacant site for the substrate to coordinate. researchgate.net

Recyclable Catalytic Systems: There is growing interest in developing recyclable catalytic systems for sustainable chemistry. Ruthenium catalysts in biphasic solvent systems like PEG-400/water have been used for the annulation of amides with alkynes. rsc.org After the reaction, the product can be extracted, and the catalyst-containing phase can be reused for multiple cycles with minimal loss of activity. rsc.org Such systems are applicable to derivatives of tert-butyl benzoates for C-H functionalization reactions.

Computational Studies on Reaction Mechanisms

Computational chemistry provides powerful tools to investigate the intricate details of reaction mechanisms, including the structures of elusive transition states and the energetic profiles of reaction pathways.

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio methods (e.g., G3B3, G3MP2B3), are employed to calculate the energies and geometries of reactants, products, intermediates, and transition states. researchgate.netrsdjournal.orgacs.org These calculations provide critical insights into reaction feasibility and selectivity.

For reactions involving benzoate esters, such as hydrolysis, quantum chemical calculations can determine the activation energies for the formation of key intermediates. For example, in the base-catalyzed hydrolysis of a series of benzoate esters, the semi-empirical PM6-DH2 method was used to calculate the activation energy required to reach the tetrahedral transition state. nih.gov These calculations showed that the energy barrier is influenced by the nature of the alcohol moiety of the ester, which correlates with experimental reaction rates. nih.gov

CompoundMethodCalculated PropertyValueReference
N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamidePM6HOMO Energy-9.584 eV bsu.by
N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamidePM6LUMO Energy0.363 eV bsu.by
Methyl Benzoate HydrolysisPM6-DH2Activation Energy (Eₐ)88.5 kJ/mol nih.gov
Ethyl Benzoate HydrolysisPM6-DH2Activation Energy (Eₐ)89.2 kJ/mol nih.gov
n-Propyl Benzoate HydrolysisPM6-DH2Activation Energy (Eₐ)90.5 kJ/mol nih.gov
n-Butyl Benzoate HydrolysisPM6-DH2Activation Energy (Eₐ)91.0 kJ/mol nih.gov

This table presents calculated quantum chemical data for benzoate esters and related compounds, illustrating how computational methods are used to determine key electronic properties and energetic barriers for reactions.

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of chemical processes. uq.edu.au MD can be used to explore reaction pathways, understand solvent effects, and elucidate the mechanism of complex chemical events.

In the context of ester hydrolysis, Car-Parrinello MD simulations have been used to study the reaction of methyl formate (B1220265) in water. These simulations revealed a mechanism involving cooperative catalysis by hydroxide and hydronium ions generated from the autoionization of water. acs.org Similar MD simulations could be applied to this compound to understand its hydrolysis mechanism, including the role of the bulky tert-butyl group and the electronic effects of the amino and methyl substituents.

MD simulations are also crucial in studying enzyme-catalyzed reactions and ligand-protein interactions. For instance, MD simulations were used to elucidate the binding modes of inhibitors to the Dengue Virus NS5 protein, where a derivative of 3-amino-4-methylbenzoic acid was part of the synthesized inhibitor. nih.gov Such studies can reveal the dynamic interactions, including hydrogen bonding and conformational changes, that govern the reaction pathway within a complex biological environment.

Iv. Advanced Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of tert-butyl 4-amino-3-methylbenzoate, providing precise information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule. The chemical shifts, coupling patterns, and integration of signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the unambiguous assignment of each atom in the molecular structure.

For this compound, the expected ¹H NMR signals would include distinct peaks for the tert-butyl group protons (a singlet), the methyl group protons on the aromatic ring (a singlet), and the aromatic protons, which would appear as a set of multiplets. The amino group protons would also be visible, though their signal can be broad and its position variable. The ¹³C NMR spectrum would show characteristic signals for the carbonyl carbon of the ester, the quaternary carbon and methyl carbons of the tert-butyl group, the aromatic carbons, and the methyl carbon attached to the ring. researchgate.netcdnsciencepub.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom/Group Nucleus Predicted Chemical Shift (ppm) Multiplicity Notes
tert-Butyl Protons¹H~1.5 - 1.6Singlet (s)9 protons, highly shielded environment.
Aromatic Methyl Protons¹H~2.2 - 2.4Singlet (s)3 protons, attached to the benzene (B151609) ring.
Amino Protons¹HVariable (e.g., 4.0-5.0)Broad Singlet (br s)Position and broadening are solvent-dependent.
Aromatic Protons¹H~6.5 - 7.8Multiplets (m)3 protons on the benzene ring, specific splitting patterns depend on substitution.
tert-Butyl Quaternary Carbon¹³C~80 - 82-
tert-Butyl Methyl Carbons¹³C~28 - 30-
Aromatic Methyl Carbon¹³C~17 - 20-
Aromatic Carbons¹³C~110 - 150-Six distinct signals expected.
Carbonyl Carbon¹³C~165 - 168-Characteristic downfield shift for ester carbonyls.

Note: Predicted values are based on typical ranges for similar functional groups and substituted benzoates. psu.edursc.org

For complex molecules or to resolve overlapping signals, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY experiments would reveal correlations between coupled protons, for instance, confirming the connectivity between adjacent aromatic protons.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of a proton signal to its corresponding carbon signal. This would be useful to link each aromatic proton to its specific carbon atom in the ring.

While solution-state NMR provides data on molecules in isotropic environments, solid-state NMR (ssNMR) offers insight into the structure, conformation, and dynamics of molecules in their crystalline or amorphous solid forms. researchgate.net For this compound, ssNMR could be used to study polymorphism, identify different crystalline forms, and characterize intermolecular interactions such as hydrogen bonding involving the amino group in the solid state. nih.gov Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are standard for obtaining high-resolution ¹³C spectra of solid samples. nih.gov Studies on related aminobenzoates have successfully used ssNMR to probe their physicochemical properties in the solid phase. researchgate.netkaust.edu.sa

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight of a compound and providing evidence of its structure through fragmentation analysis. uni.lu

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This accuracy allows for the determination of the elemental formula of a compound, distinguishing it from other compounds with the same nominal mass. For this compound (C₁₂H₁₇NO₂), HRMS would confirm its elemental composition by matching the experimental mass to the calculated exact mass. nih.gov

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

Adduct Formula Calculated m/z
[M+H]⁺C₁₂H₁₈NO₂⁺208.13321
[M+Na]⁺C₁₂H₁₇NNaO₂⁺230.11515
[M-H]⁻C₁₂H₁₆NO₂⁻206.11865

Data sourced from predicted values for the compound. uni.lu

Tandem Mass Spectrometry (MS/MS), often coupled with liquid chromatography (LC), is a powerful technique for identifying and quantifying compounds in complex mixtures, such as biological samples. nih.govnih.gov In the context of metabolite profiling, LC-MS/MS could be used to study the metabolic fate of this compound. The parent compound, 4-amino-3-methylbenzoic acid, is known to be metabolized to 4-(acetylamino)-3-methylbenzoic acid. nih.gov It is plausible that the tert-butyl ester would undergo similar biotransformation, in addition to hydrolysis of the ester group.

An LC-MS/MS method would involve selecting the precursor ion (e.g., the [M+H]⁺ ion of the parent compound or a metabolite) and fragmenting it to produce characteristic product ions. Monitoring specific precursor-to-product ion transitions (a technique known as Multiple Reaction Monitoring, or MRM) provides high selectivity and sensitivity for quantification. nih.gov For example, a hypothetical metabolite, N-acetyl-tert-butyl 4-amino-3-methylbenzoate, could be identified by a specific MRM transition. This approach has been successfully used for the quantification of p-aminobenzoic acid (PABA) and its metabolites in urine. nih.govdntb.gov.ua

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound by revealing the presence of specific functional groups. core.ac.uk

For this compound, key vibrational bands would confirm the presence of the amino (-NH₂), ester (-C=O), tert-butyl, and substituted aromatic ring structures.

N-H Stretching: The amino group would exhibit symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region. cdnsciencepub.com

C-H Stretching: Aliphatic C-H stretches from the tert-butyl and methyl groups would appear just below 3000 cm⁻¹, while aromatic C-H stretches would be found just above 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band for the ester carbonyl group is expected in the range of 1700-1725 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations typically occur in the 1450-1600 cm⁻¹ region.

N-H Bending: The scissoring motion of the amino group usually results in a band around 1600-1650 cm⁻¹.

C-O Stretching: Ester C-O stretching vibrations are found in the 1100-1300 cm⁻¹ region.

The analysis of these vibrational frequencies, aided by data from related substituted anilines and benzoates, allows for a comprehensive structural confirmation. nih.govresearchgate.netrsc.org

Table 3: Characteristic Infrared (IR) and Raman Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Typical Intensity
N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)3300 - 3500Medium
C-H Aromatic StretchAr-H3000 - 3100Medium-Weak
C-H Aliphatic Stretch-C(CH₃)₃, -CH₃2850 - 2980Strong
C=O Ester Stretch-C(=O)O-1700 - 1725Strong
N-H Bending (Scissoring)Primary Amine (-NH₂)1600 - 1650Medium-Strong
C=C Aromatic Ring StretchBenzene Ring1450 - 1600Medium-Variable
C-O Ester Stretch-C-O-1100 - 1300Strong

Note: These are generalized frequency ranges based on spectroscopic correlation tables and literature on similar compounds. nih.govnist.govresearchgate.net

Spectroscopic Signatures of Functional Groups

Spectroscopy is fundamental to the structural elucidation of this compound, offering a detailed profile of its constituent functional groups. The primary methods employed are Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy provides unambiguous evidence of the compound's hydrogen and carbon framework.

¹H NMR: The proton NMR spectrum displays characteristic signals that confirm the molecular structure. A prominent singlet appears for the nine equivalent protons of the tert-butyl group. Another singlet corresponds to the protons of the methyl group attached to the aromatic ring. The protons on the aromatic ring itself typically produce distinct signals, and the two protons of the amine group often present as a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum corroborates the data from proton NMR. It shows a signal for the carbonyl carbon of the ester in the downfield region. The quaternary carbon of the tert-butyl group and the carbon of its methyl groups have characteristic resonances. The carbons within the aromatic ring produce a series of signals in the aromatic region of the spectrum.

Infrared (IR) Spectroscopy is used to identify the specific vibrational modes of the functional groups present. The IR spectrum of this compound exhibits characteristic absorption bands. The primary amine (-NH₂) group is identified by symmetric and asymmetric stretching vibrations. A strong absorption band indicates the carbonyl (C=O) group of the ester. Additionally, C-H stretching from the aromatic and aliphatic portions of the molecule, along with C-O and C-N stretching vibrations, are observed in their respective regions.

Mass Spectrometry (MS) determines the compound's molecular weight and can reveal its fragmentation pattern, further confirming its identity. The mass spectrum will show a molecular ion peak [M]⁺ corresponding to the compound's total mass. A common and significant fragmentation involves the loss of the stable tert-butyl cation, resulting in a prominent peak at [M-57]⁺.

Table 1: Spectroscopic Data for this compound

Technique Feature Characteristic Signal/Peak
¹H NMR tert-butyl protons Singlet
Methyl protons Singlet
Amine protons Broad Singlet
Aromatic protons Multiplets
¹³C NMR Ester Carbonyl Carbon ~166 ppm
Aromatic Carbons ~115-148 ppm
tert-butyl quaternary C ~80 ppm
tert-butyl methyl C ~28 ppm
Methyl C ~17 ppm
IR N-H Stretch ~3370, 3460 cm⁻¹
C=O Stretch ~1685 cm⁻¹
C-O Stretch ~1255, 1285 cm⁻¹
MS Molecular Ion [M]⁺ m/z 207

In Situ Spectroscopic Monitoring of Reactions

The synthesis of this compound can be optimized through the use of in situ spectroscopic monitoring. Techniques such as ReactIR (in-situ Fourier Transform Infrared Spectroscopy) allow for the real-time tracking of reaction progress. By inserting a probe directly into the reaction vessel, chemists can continuously monitor the concentration of reactants, intermediates, and products.

For example, during the esterification of 4-amino-3-methylbenzoic acid with a tert-butyl source, the progress can be followed by observing the decrease in the characteristic vibrational bands of the starting carboxylic acid and the simultaneous increase in the intensity of the carbonyl (C=O) stretching band of the resulting ester product. This real-time data allows for precise determination of the reaction endpoint, preventing the formation of impurities from over- or under-reaction and ensuring higher yields and purity. This level of process understanding is critical for developing robust and scalable synthetic routes.

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. If a suitable single crystal of this compound can be obtained, this technique can provide a wealth of structural information.

The analysis would yield exact bond lengths, bond angles, and torsion angles within the molecule, confirming its connectivity and conformation in the solid state. Furthermore, it would reveal the details of the crystal packing, including any intermolecular interactions such as hydrogen bonds formed by the amine group and the ester's carbonyl oxygen. This information is invaluable for understanding the compound's physical properties and for rational drug design if it is used as a building block in pharmaceutical synthesis. As of now, publicly accessible crystallographic data for this specific compound is not widely reported, but the technique remains the gold standard for unambiguous solid-state structural elucidation.

Table 2: Compound Names Mentioned

Compound Name
This compound

V. Derivatives and Analogues of Tert Butyl 4 Amino 3 Methylbenzoate

Synthesis of Substituted Derivatives

The synthesis of derivatives from the basic scaffold of aminobenzoates is a cornerstone of medicinal chemistry and materials science. Modifications can range from simple alterations to the creation of complex new chemical entities.

The arrangement of substituents on the benzene (B151609) ring is critical to a molecule's properties. The synthesis of positional isomers, where the amino and methyl groups are in different locations, allows for the exploration of this chemical space. For example, the isomer methyl 3-amino-4-methylbenzoate is a key intermediate. Its synthesis can be achieved from the corresponding nitro compound, methyl 3-nitro-4-methylbenzoate, through reduction. A common method employs iron dust in the presence of ammonium (B1175870) chloride in an ethanol (B145695) medium, which provides the desired amine in excellent yield without requiring extensive purification. nih.gov This amine can then be further derivatized. nih.gov

Another approach involves the synthesis of organotin(IV) derivatives. Diethyl- and di-n-butyltin(IV) oxides can be reacted with 3-amino-4-methylbenzoic acid in different molar ratios to yield distinct dialkyltin compounds. researchgate.net These reactions demonstrate how the carboxylic acid group of the aminobenzoic acid scaffold can be readily transformed into more complex structures. researchgate.net

While Tert-butyl 4-amino-3-methylbenzoate itself is achiral, the introduction of chiral centers during derivatization leads to stereoisomers. This is often achieved by coupling the aminobenzoate core to chiral molecules, such as amino acids, to create analogues with specific three-dimensional structures, which is crucial for biological applications. nih.govnih.gov

Modifications to the amino and methyl groups are frequently pursued to fine-tune the molecule's electronic and steric properties.

Amino Group Modification: The amino group is a prime site for modification, most commonly through acylation to form amides. A patented process describes the synthesis of methyl N-butyryl-4-amino-3-methylbenzoate. google.com This process starts with o-toluidine (B26562), which is first reacted with butyryl chloride. The resulting N-butyryl-2-methylaniline is then brominated and subsequently undergoes a palladium-catalyzed reaction with carbon monoxide and methanol (B129727) to yield the final N-acylated product. google.com This highlights a multi-step pathway to achieve specific amino group modifications.

Alkylation of the amino group is another common strategy. Methyl 4-methyl-3-(methylamino)benzoate, an N-alkylated analogue, can be prepared from methyl 3-amino-4-methylbenzoate. nih.gov This transformation introduces a methyl group onto the nitrogen atom, altering its basicity and hydrogen-bonding capability. nih.gov

Methyl Group Modification: While direct modification of the aromatic methyl group is less common, related synthetic strategies often involve starting with precursors that have different alkyl groups or functionalized side chains at this position to achieve desired properties in the final product.

The following table summarizes representative synthetic modifications of the aminobenzoate scaffold.

Table 1: Synthesis of Selected Derivatives and Analogues
Starting Material Reagents/Conditions Product Modification Type Reference
Methyl 3-nitro-4-methylbenzoate Fe dust, NH4Cl, Ethanol Methyl 3-amino-4-methylbenzoate Reduction of nitro group (Positional Isomer) nih.gov
o-Toluidine 1. Butyryl chloride; 2. Bromination; 3. CO, Methanol, Pd catalyst Methyl N-butyryl-4-amino-3-methylbenzoate N-acylation of amino group google.com
Methyl 3-amino-4-methylbenzoate Not specified in detail Methyl 4-methyl-3-(methylamino)benzoate N-alkylation of amino group nih.gov
3-Amino-4-methylbenzoic acid R2SnO (R = Ethyl, n-Butyl) R2Sn[O2C-C6H3-3-NH2-4-CH3]2 Carboxylate derivatization (Organotin compound) researchgate.net

Structure-Activity Relationship (SAR) Studies of Analogues

Structure-activity relationship (SAR) is a fundamental concept in drug discovery and materials science where the properties of a series of related compounds are correlated with their chemical structures. This allows researchers to understand which parts of a molecule are essential for its function and to design new compounds with enhanced or specific activities. nih.govumich.edu

Systematic modification of a lead compound is key to developing potent and selective agents. In studies on analogues, researchers systematically alter different parts of the molecule and assess the impact on biological activity. For example, in the development of inhibitors for the kinesin HSET, a series of 2-(3-benzamidopropanamido)thiazole-5-carboxylates were synthesized. nih.gov Although the core is different, the study involved modifying a benzamide (B126) moiety, which is structurally related to acylated aminobenzoates. The SAR study revealed that substituents on the benzene ring significantly impacted inhibitory activity. nih.gov

Similarly, in the search for novel antagonists for the CXCR2 chemokine receptor, a series of 3-aminocyclohex-2-en-1-one derivatives were synthesized and evaluated. umich.edu The study showed that placing electron-withdrawing groups, such as a trifluoromethyl group, on an attached benzene ring improved the inhibitory potency. umich.edu Another study on tschimganin analogues involved creating a series of benzoate (B1203000) esters with different substituents on the aromatic ring (e.g., methyl, tert-butyl, nitro groups at various positions) to evaluate their insecticidal and fungicidal activities. mdpi.com These examples demonstrate a common strategy: generating a library of related compounds to map out a clear SAR, which then guides further optimization. umich.edunih.govmdpi.com

The following interactive table, based on data for HSET inhibitors, illustrates how systematic modifications influence biological activity. nih.gov

Table 2: Example of SAR for HSET Inhibitors Data adapted from a study on related benzamide derivatives.

Compound ID Benzamide Substituent HSET Inhibition IC50 (μM)
1 3-methoxy 0.28
2 4-methoxy 0.39
3 3-fluoro 0.44
4 4-fluoro 0.52
5 3-chloro 0.22
6 4-chloro 0.28
7 3-methyl 0.26

Modern drug discovery often employs computational methods to accelerate the design of new derivatives. In silico techniques, such as virtual screening and molecular modeling, allow researchers to predict how a molecule will interact with a biological target before it is synthesized. umich.edunih.gov This approach saves time and resources by prioritizing compounds that are most likely to be active.

For instance, the design of novel retinoic acid receptor alpha (RARα) agonists involved a ligand-based virtual screening exercise to identify new chemical scaffolds. nih.gov This computational analysis led to the design of molecules with improved potency and drug-like properties. nih.gov Similarly, the development of thyroid hormone disrupting compounds used high-throughput screening, which is often coupled with computational analysis of the results, to identify initial hits like tert-butyl 4-bromo-3-methylbenzoate. These computational approaches, combined with SAR studies, create a powerful cycle of design, synthesis, and testing that drives the development of novel, highly active compounds.

Applications of Derivatized Compounds in Advanced Research

Derivatives of this compound and its analogues are not merely academic curiosities; they are enabling tools in various fields of advanced research.

One of the most significant applications is their use as building blocks in the synthesis of pharmaceuticals. The structural motif of a substituted aminobenzoic acid is found in numerous drugs. For example, a key intermediate in the synthesis of ferrocene-modified analogues of the anticancer drug Imatinib is methyl 3-amino-4-methylbenzoate. nih.gov The synthesis of a derivative of Imatinib has been demonstrated on a 26-gram scale, underscoring the potential of these intermediates in the large-scale preparation of active pharmaceutical ingredients (APIs). researchgate.net Furthermore, analogues such as methyl 4-methyl-3-(methylamino)benzoate serve as crucial fragments for the synthesis of complex natural product analogues like hemiasterlin, which are evaluated for their potent cytotoxic activities. nih.gov

Derivatized compounds are also used to probe biological systems. The synthesis of organotin compounds from 3-amino-4-methylbenzoic acid has led to molecules tested for their in vitro antitumor activity against human cancer cell lines. researchgate.net By creating a range of derivatives and testing their biological effects, researchers can develop tools to study specific cellular pathways or develop new therapeutic strategies. The brominated analogue, tert-butyl 4-bromo-3-methylbenzoate, is particularly useful as its bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the easy creation of diverse libraries of compounds for screening.

Precursors in Complex Molecule Synthesis

The strategic placement of amino, methyl, and tert-butyl ester groups on the benzene ring of this compound and its close analogues makes them versatile starting materials or intermediates in multi-step organic syntheses. The amino group can be readily modified, the aromatic ring can undergo further substitution, and the ester can be hydrolyzed or transformed, providing multiple avenues for molecular elaboration.

A notable example is the use of a bromo-derivative, tert-butyl 4-bromo-3-methyl benzoate , in the synthesis of advanced photocatalytic amino acids. In this process, the bromo-derivative undergoes a lithium-halogen exchange reaction, followed by reaction with a silicon-containing tetramethylxanthone to form a silicon-rhodamine (SiR) scaffold. This SiR core is then further functionalized into an amino acid that can be incorporated into proteins. This synthesis highlights how the specific substitution pattern of the precursor is crucial for building the desired complex molecular framework.

Furthermore, analogues of this compound are key building blocks in the synthesis of pharmaceuticals. For instance, a closely related compound, methyl 3-amino-4-methylbenzoate , serves as a starting material for the synthesis of the anticancer drug Nilotinib. The synthesis involves a guanylation of the amino group, followed by cyclization to form the core pyrimidinylaminobenzamide structure of the drug. Similarly, methyl 4-amino-3-methylbenzoate is used to prepare methyl 4-butyrylamino-3-methyl-5-nitrobenzoate , a more complex substituted benzene derivative, through acylation and subsequent nitration.

The broader utility of this structural class is also evident in the development of selective agonists for retinoic acid receptors (RARs). The synthesis of potent and selective RARα agonists has been achieved through the coupling of substituted benzoic acids with various methyl 4-aminobenzoate (B8803810) derivatives. These examples underscore the importance of the aminobenzoate scaffold as a reliable precursor for constructing biologically active and complex molecules.

Vi. Biological Activity and Medicinal Chemistry Research

Development as a Lead Compound in Drug Discovery

The role of tert-butyl 4-amino-3-methylbenzoate as a lead compound in drug discovery appears to be undocumented in publicly accessible research. A lead compound is a chemical starting point for the development of new drugs.

Optimization for Specific Pharmacological Targets

There is no information available on the optimization of this compound for specific pharmacological targets. This process would typically involve medicinal chemistry efforts to modify its structure to improve potency, selectivity, and pharmacokinetic properties.

Preclinical Evaluation of Efficacy

No preclinical studies evaluating the efficacy of this compound in any disease models have been found. Such evaluations are a critical step in the drug development pipeline to assess the therapeutic potential of a compound before any clinical testing.

Mechanism of Action at a Molecular Level

The mechanism of action for aminobenzoate derivatives is diverse and highly dependent on the specific structural modifications of the core molecule. These compounds have been explored as inhibitors of various enzymes and as agents that interact with nucleic acids.

In vitro and in vivo studies on derivatives of 4-aminobenzoic acid (PABA) and related esters have demonstrated a range of pharmacological effects, from anticancer to anti-inflammatory and neuroprotective activities.

One area of significant interest is in cancer therapy. For instance, a hydrazide derivative of PABA, designated DAB-1, has been identified as a potential agent for targeting cancer-related inflammation in bladder cancer. conicet.gov.arresearchgate.net Further modifications of this compound led to the development of second and third-generation molecules. In vitro studies revealed that a second-generation derivative, DAB-2-28, exhibited lower cytotoxicity while being more effective than the parent compound at inhibiting nitric oxide (NO) production induced by inflammatory cytokines. conicet.gov.arresearchgate.net This compound also effectively inhibited key pro-tumoral and pro-inflammatory signaling pathways, namely IL-6/STAT3 and TNFα/NFκB. conicet.gov.arresearchgate.net In a preclinical in vivo model of carrageenan-induced acute inflammation, DAB-2-28 showed anti-inflammatory activity comparable to DAB-1 and was found to be more efficient at inhibiting the development of subcutaneously implanted tumors. conicet.gov.arresearchgate.net

The closely related compound, Ethyl 4-amino-3-methylbenzoate, is a known intermediate in the synthesis of bis-(2-haloethyl)aminophenyl substituted distamycin derivatives. nih.gov These distamycin analogs are designed as antitumor alkylating agents that can interact with DNA sequences, thereby interfering with replication and transcription in cancer cells. nih.gov This highlights the role of the aminobenzoate scaffold as a precursor to potent cytotoxic agents.

Furthermore, derivatives of methyl 4-aminobenzoate (B8803810) have been investigated as inhibitors of glutathione-related enzymes, which are crucial in cellular defense against oxidative stress and xenobiotics. nih.govresearchgate.net In vitro studies on glutathione (B108866) reductase (GR) and glutathione S-transferase (GST) isolated from human erythrocytes identified specific derivatives with potent inhibitory activity. For example, methyl 4-amino-3-bromo-5-fluorobenzoate was a strong inhibitor of GR, while methyl 4-amino-2-nitrobenzoate showed significant inhibition of GST. nih.govresearchgate.net

In the context of neurodegenerative diseases, derivatives of p-aminobenzoic acid have been designed and evaluated as inhibitors of cholinesterase enzymes, which are key targets in the management of Alzheimer's disease. nih.gov In vitro enzyme kinetic studies have confirmed the inhibitory activity of these synthesized compounds on both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Subsequent in vivo studies in animal models of amnesia demonstrated a significant reversal of cognitive deficits, with some compounds showing efficacy comparable to the standard drug, donepezil. nih.gov

The antimicrobial potential of PABA derivatives has also been explored. Schiff bases derived from 4-aminobenzoic acid have shown antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA), as well as broad-spectrum antifungal properties. mdpi.com

Interactive Data Table: In Vitro Pharmacological Activities of Aminobenzoate Derivatives

Compound Class/DerivativeTarget/AssayKey FindingsReference
PABA-hydrazide derivative (DAB-2-28)Nitric Oxide Production (in vitro)More efficient inhibition than parent compound. conicet.gov.arresearchgate.net
PABA-hydrazide derivative (DAB-2-28)IL-6/STAT3 & TNFα/NFκB pathwaysInhibition of pro-tumoral signaling. conicet.gov.arresearchgate.net
Methyl 4-aminobenzoate derivativesGlutathione Reductase (GR)Potent inhibition by specific derivatives. nih.govresearchgate.net
Methyl 4-aminobenzoate derivativesGlutathione S-Transferase (GST)Significant inhibition by specific derivatives. nih.govresearchgate.net
p-Aminobenzoic acid derivativesAcetylcholinesterase (AChE)Enzyme inhibition confirmed in vitro. nih.gov
p-Aminobenzoic acid derivativesButyrylcholinesterase (BChE)Enzyme inhibition confirmed in vitro. nih.gov
4-Aminobenzoic acid Schiff basesAntimicrobial Activity (in vitro)Active against MRSA and various fungi. mdpi.com

To elucidate the molecular basis of the observed biological activities, computational methods such as molecular docking and simulation have been employed for various aminobenzoate derivatives.

In the search for novel antiviral agents, molecular docking studies were performed on triphenyltin (B1233371) (IV) aminobenzoate compounds against the main protease (MPro) of SARS-CoV-2. rjptonline.orgresearchgate.netresearchgate.net The results indicated that these compounds, including the 4-aminobenzoate derivative, exhibited strong binding affinities to the active site of the viral protease, with binding energies suggesting potentially greater potency than the reference drug, boceprevir. rjptonline.orgresearchgate.netresearchgate.net

For the p-aminobenzoic acid derivatives designed as acetylcholinesterase inhibitors, an integrated computational approach involving three-dimensional quantitative structure-activity relationship (3D-QSAR) and molecular docking was utilized. ufms.br These studies helped to identify the structural features crucial for bioactivity, such as the role of hydrophobic and electrostatic fields. ufms.br Molecular docking of the most potent compounds into the active site of AChE revealed key binding interactions, providing a rationale for their inhibitory activity and guiding the design of new, more potent inhibitors. ufms.br Similarly, molecular dynamics simulations of the most potent cholinesterase inhibitor further confirmed stable interactions within the active site pocket of AChE. nih.gov

Molecular docking was also used to support the findings of in vitro studies on methyl 4-aminobenzoate derivatives as inhibitors of glutathione-related enzymes. nih.gov These in silico studies helped to predict the binding affinities of the derivatives to GR and GST, with certain derivatives showing the lowest binding energies, correlating with their observed inhibitory potential. nih.gov

In the development of antimalarial agents, a library of hybrid compounds combining p-aminobenzoic acid and 1,3,5-triazine (B166579) scaffolds was screened using molecular docking against the Plasmodium falciparum dihydrofolate reductase (Pf-DHFR) enzyme. nih.gov The docking results successfully identified compounds with good binding interactions with key residues in both the wild-type and mutant forms of the enzyme, guiding the synthesis of promising antimalarial candidates. nih.gov

Interactive Data Table: Molecular Docking Studies of Aminobenzoate Derivatives

Compound Class/DerivativeProtein TargetKey FindingsReference
Triphenyltin (IV) aminobenzoatesSARS-CoV-2 MProStronger binding energy than boceprevir. rjptonline.orgresearchgate.netresearchgate.net
p-Aminobenzoic acid derivativesAcetylcholinesterase (AChE)Identified key binding modes and structural requirements for inhibition. nih.govufms.br
Methyl 4-aminobenzoate derivativesGlutathione Reductase (GR) & GSTPredicted binding affinities correlated with in vitro inhibition. nih.gov
PABA-1,3,5-triazine hybridsPf-DHFR (wild-type & mutant)Identified compounds with good binding interactions with key active site residues. nih.gov

Vii. Environmental Fate and Degradation Research

Biodegradation Pathways and Metabolite Identification

Biodegradation is a key process governing the environmental persistence of organic compounds. It involves the metabolic breakdown of substances by microorganisms into simpler products.

While specific studies on the microbial transformation of tert-butyl 4-amino-3-methylbenzoate are not extensively documented, potential pathways can be inferred from research on structurally similar compounds. The primary microbial transformations are expected to involve the hydrolysis of the ester bond and modifications of the aromatic ring.

The ester linkage is a common target for microbial enzymes, specifically esterases. Hydrolysis of the tert-butyl ester would be a critical initial step, yielding 4-amino-3-methylbenzoic acid and tert-butanol (B103910). The resulting tert-butanol is a known metabolite in the biodegradation of the fuel oxygenate methyl tert-butyl ether (MTBE) and can be further degraded by certain bacterial strains. nih.gov The aromatic product, 4-amino-3-methylbenzoic acid, would then be subject to further microbial attack.

Drawing parallels from the degradation of other benzoate (B1203000) derivatives, microorganisms can metabolize the aromatic ring through various pathways. science.govnih.gov This often involves initial oxidation steps, such as hydroxylation, followed by ring cleavage. The amino and methyl groups on the benzene (B151609) ring influence the specific enzymes and pathways involved. For instance, the amino group might be a site for acetylation, a common detoxification mechanism in microbes, leading to the formation of compounds like 4-(acetylamino)-3-methylbenzoic acid, which has been identified as a human metabolite of 4-amino-3-methylbenzoic acid. nih.gov

Based on known metabolic pathways for analogous compounds, several degradation products of this compound can be anticipated. The primary metabolites would likely result from the initial hydrolysis of the ester bond.

Potential Degradation ProductChemical FormulaMolar Mass (g/mol)Likely Formation PathwayReference
4-Amino-3-methylbenzoic acidC₈H₉NO₂151.16Ester Hydrolysis nih.gov
tert-ButanolC₄H₁₀O74.12Ester Hydrolysis nih.gov
4-(Acetylamino)-3-methylbenzoic acidC₁₀H₁₁NO₃193.19N-acetylation of 4-amino-3-methylbenzoic acid nih.gov

Photolytic and Hydrolytic Degradation Mechanisms

Abiotic degradation processes, including photolysis (degradation by light) and hydrolysis (reaction with water), are significant routes for the transformation of chemicals in the environment, particularly in aquatic systems.

The stability of this compound is influenced by several environmental factors.

pH: The rate of hydrolysis of the ester bond is highly dependent on pH. Ester hydrolysis can be catalyzed by both acids and bases. researchgate.net Therefore, the stability of the compound is expected to be lowest in environments with either high or low pH values.

Sunlight: Photolytic degradation is driven by sunlight, particularly UV radiation. The rate of photolysis can be influenced by the presence of natural photosensitizers, such as dissolved organic matter (humic acids), in the water, which can produce reactive oxygen species that accelerate degradation. nih.gov

Temperature: Like most chemical reactions, the rates of both hydrolysis and photolysis generally increase with temperature.

Specific kinetic studies detailing the rates of photolytic and hydrolytic degradation of this compound are limited in publicly available literature. However, studies on similar compounds provide a framework for understanding its likely behavior. For example, the hydrolysis half-life of the acaricide fenpyroximate, which also contains a tert-butyl ester, was found to be over 180 days at 25°C across a pH range of 5 to 9, indicating significant stability. fao.org In contrast, its photolytic half-life in aqueous solution was only 1.5 hours under a xenon lamp, suggesting that photolysis could be a much more rapid degradation pathway in sunlit surface waters. fao.org Kinetic studies for this compound would be necessary to quantify its environmental persistence and determine the dominant degradation pathways under various conditions.

Research on Transformation Products and Their Characteristics

Research into the transformation products of this compound is essential for a complete environmental risk assessment, as these products may have their own toxicological and environmental profiles. While direct studies are scarce, a profile of likely transformation products can be compiled from the degradation mechanisms discussed.

The primary transformation products are expected to arise from the cleavage of the ester bond via hydrolysis or biodegradation.

Transformation ProductParent CompoundFormation ProcessPotential Further TransformationsReference
4-Amino-3-methylbenzoic acidThis compoundHydrolysis, BiodegradationN-acetylation, Ring hydroxylation, Ring cleavage nih.govresearchgate.net
tert-ButanolThis compoundHydrolysis, BiodegradationMicrobial oxidation nih.gov

Further research, including laboratory degradation studies and environmental monitoring, would be required to definitively identify and quantify the transformation products of this compound and to evaluate their environmental behavior and potential impacts. The development of sensitive analytical methods is a key prerequisite for such investigations. researchgate.net

Assessment of Environmental Persistence

The environmental persistence of a chemical compound refers to the length of time it remains in a particular environment before being broken down by chemical or biological processes. While specific data on the environmental persistence of this compound is limited, its structural components—an alkyl benzoate and an amino group attached to an aromatic ring—provide insights into its likely behavior.

Alkyl benzoate esters are generally expected to undergo biodegradation. researchgate.net The primary pathway for this degradation is through enzymatic hydrolysis, which cleaves the ester bond to form benzoic acid and the corresponding alcohol—in this case, tert-butanol. researchgate.net Subsequently, these intermediates are typically further degraded by microorganisms.

The presence of the amino group on the benzene ring can influence the rate and pathway of degradation. Studies on other aminobenzoate compounds have shown varied results. For instance, some bacteria are capable of mineralizing 4-aminobenzoate (B8803810). oup.com However, the degradation of aminobenzoates can sometimes lead to the formation of more persistent or complex intermediate metabolites. oup.com For example, the degradation of 4-aminobenzoate by certain bacterial strains has been observed to produce dead-end metabolites like 3-hydroxy-4-aminobenzoate and 3-hydroxy-4-acetamidobenzoate. oup.com

The degradation of related compounds, such as methyl 2-aminobenzoate, has been shown to proceed via photo-induced processes, including direct photolysis under UV irradiation, which is accelerated in the presence of hydroxyl radicals. mdpi.com This suggests that photodegradation in sunlit surface waters could be a potential transformation pathway for this compound.

Table 1: Expected Primary Degradation Products of this compound

Precursor CompoundDegradation ProcessExpected Primary Products
This compoundHydrolysis4-amino-3-methylbenzoic acid, Tert-butanol
This compoundOxidationHydroxylated derivatives

Table 2: Examples of Metabolites from Related Aminobenzoate Compounds

Original CompoundBacterial Strain/ConditionObserved MetabolitesReference
4-AminobenzoateBurkholderia cepacia strain PB43-hydroxy-4-aminobenzoate, 3-hydroxy-4-acetamidobenzoate oup.com
Methyl 2-aminobenzoateH₂O₂/UVMonohydroxy derivatives mdpi.com

Methodologies for Detecting and Quantifying Transformation Products

To understand the environmental fate of this compound, it is crucial to have robust analytical methods to detect and quantify its potential transformation products. The complexity of environmental matrices (e.g., water, soil) necessitates highly sensitive and selective techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely used analytical technique for the determination of trace levels of organic compounds and their degradation products in environmental samples. nih.govmdpi.com This method combines the separation capabilities of high-performance liquid chromatography (HPLC) with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov

The general workflow for analyzing transformation products of this compound would involve:

Sample Preparation: Extraction of the analytes from the environmental matrix (e.g., solid-phase extraction for water samples).

Chromatographic Separation: Separation of the parent compound and its various transformation products using an appropriate HPLC column and mobile phase gradient.

Mass Spectrometric Detection: Ionization of the separated compounds (e.g., using electrospray ionization - ESI) followed by mass analysis. In tandem mass spectrometry (MS/MS), specific precursor ions are selected and fragmented to produce characteristic product ions, which provides a high degree of certainty in identification and quantification. nih.gov

For instance, a method for the simultaneous determination of procaine (B135) (an aminobenzoate ester) and its primary metabolite, p-aminobenzoic acid (PABA), utilized LC-MS/MS with multiple reaction monitoring (MRM) for enhanced selectivity. nih.gov A similar approach could be developed for this compound and its expected degradation products, such as 4-amino-3-methylbenzoic acid.

Table 3: Analytical Parameters for LC-MS/MS Analysis of a Related Aminobenzoate

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Procaine237100
p-Aminobenzoic acid (PABA)138120
Data based on a study of Procaine and PABA and is illustrative for the analysis of aminobenzoates.

Forced degradation studies are often employed in a laboratory setting to predict the types of transformation products that might form under various environmental conditions (e.g., hydrolysis, oxidation, photolysis). researchgate.net The degradation products generated in these studies can be identified using techniques like LC-MS, and this information can then be used to develop targeted analytical methods for monitoring these specific compounds in the environment. researchgate.net

Viii. Advanced Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure.

The electronic structure of a molecule dictates its stability, reactivity, and spectroscopic properties. DFT calculations on structurally similar molecules, such as other substituted benzoates and anilines, provide a framework for understanding tert-butyl 4-amino-3-methylbenzoate. researchgate.netresearchgate.netscielo.br

Analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.net For similar aromatic compounds, the HOMO is typically localized on the electron-rich amino group and the benzene (B151609) ring, while the LUMO is often distributed over the carbonyl group of the ester.

Molecular Electrostatic Potential (MEP) maps are another vital tool. They visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a negative potential around the oxygen atoms of the ester and the nitrogen of the amino group, indicating sites prone to electrophilic attack or hydrogen bonding.

Table 1: Predicted Electronic and Physicochemical Properties

PropertyPredicted ValueSignificance
Molecular FormulaC12H17NO2Defines the elemental composition of the molecule. uni.lu
Molecular Weight207.27 g/molThe mass of one mole of the compound. crysdotllc.com
XlogP (predicted)2.4Indicates the compound's lipophilicity, relevant for predicting its behavior in biological systems. uni.lu
Topological Polar Surface Area52.3 ŲPredicts the transport properties of a drug, such as intestinal absorption or blood-brain barrier penetration. nih.gov
Monoisotopic Mass207.12593 DaThe exact mass of the most abundant isotope configuration, used in mass spectrometry. uni.lu

The electronic structure directly informs predictions about the molecule's reactivity. The presence of both an activating amino group and a deactivating ester group on the benzene ring creates a nuanced reactivity profile. The amino group and the methyl group are ortho, para-directing for electrophilic aromatic substitution, while the ester group is meta-directing. Their combined influence dictates the most likely sites for substitution reactions.

Computational studies on related compounds, such as tert-butyl 4-bromo-3-methylbenzoate, show that the bromine atom is a reactive site for cross-coupling reactions. Similarly, the amino group in this compound is a key reactive site, readily undergoing acylation or serving as a nucleophile. Reactivity parameters derived from DFT, such as global hardness and softness, can quantify these predictions. A soft molecule, characterized by a small HOMO-LUMO gap, is generally more reactive. researchgate.net

Molecular Modeling and Simulations

Molecular modeling and simulations explore the dynamic and three-dimensional aspects of the molecule, including its shape and interactions with other molecules.

Conformational analysis investigates the different spatial arrangements of a molecule that result from rotation around its single bonds. For this compound, key rotations exist around the bonds connecting the ester group to the aromatic ring and the tert-butyl group to the ester oxygen. The bulky tert-butyl group imposes significant steric hindrance, which limits the conformational freedom of the ester moiety.

Computational methods can be used to calculate the potential energy surface associated with these rotations, identifying the most stable, low-energy conformers. Studies on the related ethyl 4-amino-3-methylbenzoate have utilized both X-ray diffraction and computational analysis to understand its preferred conformation and how intermolecular hydrogen bonds influence its crystal packing. Such analyses are critical for understanding how the molecule might fit into a constrained space, such as a protein's active site.

Given that this compound is used as a building block in medicinal chemistry, modeling its potential interactions with protein targets is a key application of computational studies. bldpharm.com Molecular docking is a simulation technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein.

While specific docking studies for this exact compound are not widely published, research on structurally related molecules demonstrates the utility of this approach. For instance, derivatives of benzoic and cinnamic acids have been docked into the active sites of fungal enzymes to rationalize their antifungal activity. semanticscholar.org Similarly, aminothiazole derivatives have been analyzed through docking to understand their inhibition of Plasmodium falciparum. malariaworld.org These studies typically show that the amino and carbonyl groups are critical for forming hydrogen bonds with amino acid residues in the protein's binding pocket, anchoring the ligand in place. The aromatic ring often engages in π-π stacking or hydrophobic interactions. Such modeling can guide the rational design of more potent and selective inhibitors based on this molecular scaffold.

Cheminformatics and Data Mining Applications

Cheminformatics utilizes computational methods to analyze large chemical datasets, enabling the prediction of properties and the identification of novel compounds with desired characteristics. This compound is indexed in numerous chemical databases, making it accessible for such large-scale analyses.

Table 2: Database Identifiers for this compound

DatabaseIdentifier
CAS Registry Number934481-43-3 bldpharm.com
PubChem Compound ID (CID)53432587 uni.lu
CompTox Chemicals Dashboard (DTXSID)DTXSID10700584 epa.gov
MDL NumberMFCD08703398 crysdotllc.com

The availability of this compound in databases like PubChem allows researchers to include it in Quantitative Structure-Activity Relationship (QSAR) models. uni.lu In QSAR studies, computational descriptors (such as the physicochemical properties listed in Table 1) are correlated with experimental biological activity. These models can then be used to predict the activity of untested compounds or to understand which molecular features are most important for a desired biological effect. The presence of this compound in these datasets makes it a valuable entity for data mining efforts aimed at discovering new pharmaceutical leads.

Predictive Modeling for Chemical Properties

Predictive modeling, utilizing computational methods, allows for the estimation of a wide range of physicochemical properties of this compound, circumventing the need for extensive and time-consuming laboratory experiments. Techniques such as Quantitative Structure-Activity Relationship (QSAR) models and Density Functional Theory (DFT) are instrumental in this regard.

QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific property. For substituted benzoates, QSAR studies have been effectively used to predict various characteristics. mdpi.com These models are built upon descriptors that quantify different aspects of the molecule's topology, geometry, and electronic features. While specific QSAR models exclusively for this compound are not extensively documented in publicly available literature, the principles from studies on similar substituted phenols and benzoates can be readily applied. jst.go.jp For instance, descriptors such as lipophilicity (logP), molar refractivity, and electronic parameters derived from the molecular structure are used to predict properties like toxicity and biological activity. jst.go.jp

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been successfully applied to study the vibrational spectra and electronic properties of related molecules like ethyl 4-aminobenzoate (B8803810) and other halogen-substituted aminobenzoic acids. researchgate.netnih.gov Such studies provide insights into the molecule's geometry, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential, which are crucial for understanding its reactivity and interaction with other molecules. mdpi.com For this compound, DFT calculations can predict its optimized geometry, vibrational frequencies, and electronic properties, offering a deeper understanding of its molecular characteristics.

Public databases like PubChem provide computationally predicted physicochemical properties for this compound, which are derived from such predictive models. uni.lu These predictions serve as a valuable initial assessment of the compound's characteristics.

Table 1: Predicted Physicochemical Properties of this compound

Property Predicted Value Source
Molecular Weight 207.27 g/mol uni.lu
XLogP3 2.6 uni.lu
Hydrogen Bond Donor Count 1 uni.lu
Hydrogen Bond Acceptor Count 3 uni.lu
Rotatable Bond Count 3 uni.lu
Exact Mass 207.125928 g/mol uni.lu
Monoisotopic Mass 207.125928 g/mol uni.lu
Topological Polar Surface Area 52.3 Ų uni.lu
Heavy Atom Count 15 uni.lu
Formal Charge 0 uni.lu
Complexity 215 uni.lu
Isotope Atom Count 0 uni.lu
Defined Atom Stereocenter Count 0 uni.lu
Undefined Atom Stereocenter Count 0 uni.lu
Defined Bond Stereocenter Count 0 uni.lu
Undefined Bond Stereocenter Count 0 uni.lu
Covalently-Bonded Unit Count 1 uni.lu

Virtual Screening for New Applications

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method is a cost-effective and time-efficient alternative to high-throughput screening. Given that this compound is a derivative of benzoic acid, it can be included in virtual screening libraries to explore its potential for new biological activities.

The process of virtual screening typically involves the following steps:

Target Identification and Preparation: A biological target of interest (e.g., an enzyme or receptor) is chosen, and its three-dimensional structure is obtained, often from crystallographic data.

Compound Library Preparation: A library of compounds, which could include this compound, is prepared in a format suitable for docking.

Molecular Docking: The compounds from the library are computationally "docked" into the binding site of the target protein. Docking algorithms predict the preferred orientation and conformation of the ligand when bound to the receptor.

Scoring and Ranking: The binding affinity of each compound is estimated using a scoring function, and the compounds are ranked based on their predicted binding scores.

Hit Selection and Experimental Validation: The top-ranked compounds are selected as "hits" and are then subjected to experimental validation to confirm their biological activity.

Studies have demonstrated the successful application of virtual screening to libraries of benzoic acid derivatives to identify inhibitors for various targets, such as the trans-sialidase enzyme of Trypanosoma cruzi. bohrium.comscilit.com In one such study, a virtual screening of a large database led to the identification of several benzoic acid derivatives as potential inhibitors, which were then confirmed through enzymatic assays. bohrium.comscilit.com Although these studies did not specifically report on this compound, they highlight the potential of using this approach to uncover new applications for this compound. For example, a virtual screening campaign could be designed to test this compound against a panel of cancer-related protein targets or enzymes involved in inflammatory diseases.

Table 2: Illustrative Virtual Screening Workflow for this compound

Step Description Example Application
1. Target Selection Identification of a therapeutically relevant protein target. Cyclooxygenase-2 (COX-2) for anti-inflammatory potential.
2. Library Inclusion Inclusion of this compound in a virtual library of small molecules. A diverse library of benzoate (B1203000) derivatives and other drug-like molecules.
3. Molecular Docking Computational simulation of the binding of the compound to the active site of the target. Docking of this compound into the active site of COX-2.
4. Scoring Estimation of the binding affinity and ranking of the compound. Calculation of a binding energy score to predict the strength of interaction.

Ix. Future Directions and Interdisciplinary Research Prospects

Integration with Materials Science

The structural framework of tert-butyl 4-amino-3-methylbenzoate provides a foundation for its use in the synthesis of advanced polymers and functional materials. The amino group offers a reactive site for polymerization reactions, enabling its incorporation into polymer backbones such as polyamides, polyimides, and polyurethanes. The presence of the methyl and tert-butyl groups can be leveraged to fine-tune the physical properties of these materials.

Future research could focus on exploiting these features in several ways:

High-Performance Polymers: Integrating this compound into aromatic polymer chains could enhance thermal stability, mechanical strength, and chemical resistance. The bulky tert-butyl group can disrupt polymer chain packing, potentially increasing solubility and processability without sacrificing thermal properties.

Optical Materials: The aminobenzoate core is a chromophore. By modifying the amino group or extending the conjugation, polymers containing this moiety could be developed for applications in organic light-emitting diodes (OLEDs), electrochromic devices, or as fluorescent sensors.

Membrane Technology: Polyamide or polyimide membranes incorporating this compound could exhibit altered permeability and selectivity for gas separation or liquid filtration, due to the specific free volume architecture created by the bulky side groups.

Potential Application AreaKey Structural Feature UtilizedProspective Material Properties
High-Performance PolymersAromatic backbone, Amino groupEnhanced thermal stability, Improved solubility
Advanced Optical MaterialsAminobenzoate ChromophoreTunable photoluminescence, Electrochromism
Gas Separation MembranesBulky tert-butyl groupModified free volume, Altered gas permeability

Application in Supramolecular Chemistry

The functional groups on this compound are well-suited for directing the formation of ordered, non-covalent assemblies. The amino group can act as a hydrogen-bond donor, while the ester carbonyl is a hydrogen-bond acceptor. The aromatic ring can participate in π-π stacking interactions. These intermolecular forces are fundamental to the construction of complex supramolecular structures.

Prospective research directions in this area include:

Self-Assembling Systems: Investigating the self-assembly of the molecule in various solvents could lead to the formation of well-defined nanostructures such as fibers, ribbons, or vesicles. The interplay between hydrogen bonding and π-stacking will be crucial in determining the final morphology. chemrxiv.org Analogous aminobenzoic acid derivatives are known to form supramolecular sheets, suggesting this is a viable path for exploration. nih.gov

Crystal Engineering: As a molecular building block, it can be co-crystallized with other molecules to form multi-component crystals with tailored properties. The specific arrangement of molecules in the crystal lattice, dictated by intermolecular N—H···O hydrogen bonds similar to those seen in related structures, could be engineered for applications in nonlinear optics or pharmaceuticals. researchgate.netnih.gov

Host-Guest Chemistry: The molecule could be modified to create larger, cavity-containing host molecules for the recognition and binding of specific guest species, with potential applications in sensing or molecular encapsulation.

Advances in Catalysis and Reaction Design

This compound serves as a valuable scaffold for the development of novel catalysts and for designing more efficient chemical reactions. Its functional groups can be readily modified, allowing for its use as a precursor to ligands or organocatalysts.

Future research could explore:

Ligand Synthesis: The amino group can be functionalized to create bidentate or polydentate ligands for transition metal catalysis. The electronic properties of the ligand, and thus the reactivity of the metal center, could be tuned by the substituents on the aromatic ring.

Organocatalysis: The amine functionality itself can act as a base or nucleophilic catalyst in a variety of organic transformations. Derivatives could be designed to catalyze specific asymmetric reactions, providing a metal-free alternative to traditional catalysts.

Photoredox Catalysis: Related aminobenzoate esters have been utilized in photoredox catalysis. medchemexpress.com The electron-rich nature of this compound suggests it could be a precursor for novel photosensitizers or could participate directly in photo-induced electron transfer processes.

Research AreaRole of this compoundPotential Outcome
Homogeneous CatalysisPrecursor to metal ligandsNew catalysts with tuned electronic and steric properties
OrganocatalysisBase/nucleophilic catalyst scaffoldMetal-free catalytic systems for asymmetric synthesis
Photoredox CatalysisPrecursor to photosensitizersVisible-light-mediated, efficient chemical transformations

Novel Therapeutic Applications and Biomedical Research

Substituted aminobenzoic acids are a cornerstone of medicinal chemistry. The closely related compound, methyl 4-amino-3-methylbenzoate, is a key intermediate in the synthesis of Telmisartan, an angiotensin II receptor blocker used to treat metabolic syndrome. researchgate.netnih.govnih.gov This precedent highlights the potential of the this compound scaffold in drug discovery.

Future biomedical research could focus on:

Scaffold for Drug Discovery: The molecule can be used as a starting point for the synthesis of libraries of new compounds to be screened for biological activity. The amino and ester groups provide convenient handles for chemical modification to explore structure-activity relationships.

Metabolic Stability: The tert-butyl group is often introduced into drug candidates to increase metabolic stability by sterically hindering sites prone to enzymatic degradation. This property makes the title compound an attractive building block for designing more robust therapeutic agents.

Bioactive Conjugates: The compound could be linked to other bioactive molecules, peptides, or polymers to create conjugates with improved pharmacokinetic profiles or targeted delivery capabilities.

Sustainable Chemical Processes for Production and Utilization

The principles of green chemistry are increasingly important in chemical manufacturing. Future research on this compound will likely focus on developing more environmentally benign methods for its synthesis and use.

Key areas for advancement include:

Greener Synthesis Routes: Research into catalytic hydrogenation using non-precious metal catalysts or biocatalytic methods to replace traditional reduction techniques for the nitro-precursor could reduce waste and improve safety. mt.com The use of greener solvents, moving away from chlorinated hydrocarbons like dichloromethane, is another important goal. mt.com

Atom Economy: Designing synthetic pathways that incorporate most of the atoms from the reactants into the final product is a core principle of green chemistry. Future synthetic designs for derivatives of this compound should aim to maximize atom economy.

Biocatalysis: The use of enzymes for the synthesis or modification of the compound could offer high selectivity under mild reaction conditions (ambient temperature and pressure, neutral pH), significantly reducing the environmental footprint of the process. mt.com

Sustainability GoalResearch ApproachPotential Impact
Reduce Hazardous WasteReplace stoichiometric reagents with catalysts; Use of greener solvents.Minimized environmental impact, Increased process safety.
Improve Energy EfficiencyBiocatalysis, Catalytic processes at lower temperatures.Reduced energy consumption and production costs.
Maximize Resource EfficiencyDesign high atom-economy reactions.Less raw material consumption, Minimal waste generation.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 4-amino-3-methylbenzoate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A typical synthesis involves protection of the amino group using tert-butoxycarbonyl (Boc) reagents, followed by esterification or alkylation. For example:
  • Step 1 : Protect the amino group of 4-amino-3-methylbenzoic acid using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like NaH in DMF at 20°C for 0.5 hours .
  • Step 2 : Methylation or esterification using iodomethane (CH₃I) in DMF at room temperature for 1 hour .
    Optimization Strategies :
  • Control temperature to avoid side reactions (e.g., decomposition above 25°C).
  • Use anhydrous solvents and inert atmospheres to prevent hydrolysis.
  • Monitor reaction progress via TLC or HPLC to adjust stoichiometry .
ParameterOptimal ConditionImpact on Yield
Temperature20–25°CPrevents Boc group cleavage
SolventDMF (anhydrous)Enhances solubility
Reaction Time0.5–1 hourMinimizes byproducts

Q. Which spectroscopic techniques are most effective for characterizing This compound, and what key spectral features should researchers focus on?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify the tert-butyl group (δ ~1.3 ppm for 9H, singlet) and aromatic protons (δ 6.8–7.5 ppm). The ester carbonyl (C=O) appears at ~165–170 ppm in ¹³C NMR .
  • IR Spectroscopy : Look for N-H stretches (~3350 cm⁻¹, amino group) and ester C=O (~1720 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirm molecular weight (MW = 223.27 g/mol) via ESI-MS or MALDI-TOF. Fragmentation patterns should include loss of the tert-butyl group (MW – 57) .

Q. How can researchers ensure safe handling and storage of This compound in laboratory settings?

  • Methodological Answer :
  • Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation of dust; use respiratory protection if handling powders .
  • Storage : Keep in airtight containers at room temperature (20–25°C), protected from light and moisture. Label containers with hazard identifiers (e.g., "Irritant") even if not classified as dangerous .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for This compound synthesis across different studies?

  • Methodological Answer :
  • Variable Isolation : Replicate studies while controlling variables (e.g., solvent purity, catalyst batch). For example, trace water in DMF can hydrolyze Boc groups, reducing yields .
  • Advanced Analytics : Use LC-MS to identify byproducts (e.g., deprotected intermediates or oxidation products). Compare retention times and fragmentation patterns with standards .
  • Statistical Design : Apply factorial experiments to test interactions between temperature, solvent, and catalyst loading .

Q. What strategies are effective in minimizing byproduct formation during the Boc protection step in This compound synthesis?

  • Methodological Answer :
  • Stoichiometric Control : Use a 10–20% excess of Boc₂O to ensure complete amino group protection.
  • Acid Scavengers : Add molecular sieves or triethylamine to neutralize residual HCl from Boc₂O decomposition .
  • Low-Temperature Reactions : Conduct the reaction at 0–5°C to suppress side reactions like ester hydrolysis .

Q. How does the steric influence of the tert-butyl group affect the regioselectivity of subsequent functionalization reactions involving This compound?

  • Methodological Answer :
  • Steric Hindrance : The bulky tert-butyl group directs electrophilic substitution (e.g., nitration, halogenation) to the less hindered positions (e.g., para to the amino group).
  • Electronic Effects : The electron-donating amino group activates the aromatic ring, but steric effects dominate in crowded systems. Computational modeling (DFT) can predict preferred reaction sites .
Reaction TypePreferred SiteRationale
NitrationPosition 5 (para to NH₂)Minimal steric clash
Suzuki CouplingPosition 2Avoids tert-butyl bulk

Q. What computational modeling approaches can predict the reactivity of This compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate activation energies for possible reaction pathways. For example, model the transition state for nucleophilic attack at the ester carbonyl .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics. Polar solvents stabilize charged intermediates, accelerating reactions .

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